molecular formula C10H8F4O3 B14025474 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14025474
M. Wt: 252.16 g/mol
InChI Key: DNAQMORCYGHJCD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound with a complex structure that includes fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. . This process often requires specific catalysts and reaction conditions to ensure the selective addition of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but differs in other substituents.

    3-(3-Fluoro-4-methoxybenzoyl)propionic acid: Another related compound with different functional groups.

Uniqueness

3-Fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both methoxymethoxy and trifluoromethyl groups makes it particularly interesting for research and development in various scientific fields.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-fluoro-4-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)2-6(4-15)3-8(9)11/h2-4H,5H2,1H3

InChI Key

DNAQMORCYGHJCD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1F)C=O)C(F)(F)F

Origin of Product

United States

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